molecular formula C28H20Cl2F6N8 B2441507 1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer CAS No. 400085-31-6

1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer

Cat. No.: B2441507
CAS No.: 400085-31-6
M. Wt: 653.41
InChI Key: AZCSZQKWTXXUOZ-UHFFFAOYSA-N
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Description

1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer is a useful research compound. Its molecular formula is C28H20Cl2F6N8 and its molecular weight is 653.41. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-1',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3,4-dihydro-1H-isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl2F6N8/c29-20-7-15(27(31,32)33)10-41-23(20)43-5-2-25(3-6-43)19-12-44(24-21(30)8-16(11-42-24)28(34,35)36)4-1-17(19)18(9-37)22(40)26(25,13-38)14-39/h7-8,10-11H,1-6,12,40H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCSZQKWTXXUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(C(C23CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)(C#N)C#N)N)C#N)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl2F6N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₄ClF₃N₃
  • Molecular Weight : 300.74 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. The following sections detail specific activities and findings.

Antitumor Activity

Several studies have investigated the antitumor properties of the compound. It has been shown to inhibit tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest and apoptosis induction

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLBactericidal
Escherichia coli32 µg/mLBacteriostatic

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to reduce oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Oxidative Stress Reduction : Protects neuronal cells from damage.
  • Membrane Disruption : Alters bacterial cell membrane integrity leading to cell death.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased markers for apoptosis.
  • Neuroprotection Study : Research involving neuronal cell lines indicated that treatment with the compound reduced levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.